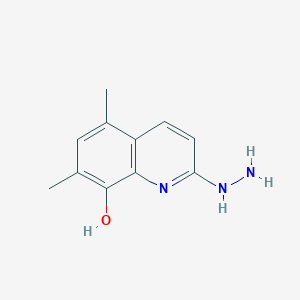![molecular formula C16H14BrNO2 B3060445 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone CAS No. 374911-94-1](/img/structure/B3060445.png)
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Overview
Description
“1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone” is a chemical compound that is part of the benzoxazines family . It is also known as 6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one . This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrNO2 . The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N . The SMILES string is BrC1=CC2=C(OCC(=O)N2)C=C1 .Chemical Reactions Analysis
This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones . It is also used in the synthesis of orally bioavailable small molecule inhibitors of renin .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The compound has an assay (HPLC) of ≥94.0% .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives : A series of derivatives, including 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, were synthesized. These derivatives demonstrated significant immunosuppressive and immunostimulatory activities, indicating potential applications in immune-related disorders (Abdel‐Aziz et al., 2011).
Biological Studies and Applications
- Anti-inflammatory Activities : New compounds exhibiting anti-inflammatory activity were synthesized, indicating potential therapeutic applications in inflammation-related conditions (Labanauskas et al., 2004).
- Tumor Inhibition : Certain derivatives showed potent inhibitory activity against a variety of human cancer cell lines, suggesting potential applications in cancer therapy (Iwashita et al., 2008).
- Pharmacological Activities : Some synthesized derivatives demonstrated significant pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects, indicating their potential for drug development (Rajveer et al., 2010).
Chemical Synthesis and Characterization
- Synthesis of Benzoxazine Derivatives : Efficient methods for the synthesis of benzoxazine derivatives were developed, contributing to the advancement in the field of synthetic organic chemistry (Kobayashi et al., 2009).
Antimicrobial and Antibacterial Activities
- Antibacterial Activity : A variety of synthesized compounds showed promising antibacterial activities against different bacterial strains, indicating potential for the development of new antibacterial agents (Kadian et al., 2012).
Mechanism of Action
While the exact mechanism of action is not specified in the search results, it is mentioned that this compound is used in the synthesis of small molecule inhibitors of renin . Renin is an enzyme that plays a role in blood pressure regulation, so these inhibitors could potentially be used in the treatment of hypertension.
Safety and Hazards
properties
IUPAC Name |
1-[3-(6-bromo-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(19)12-3-2-4-15(8-12)18-9-13-7-14(17)5-6-16(13)20-10-18/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLJQVWEQZRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351952 | |
| Record name | 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374911-94-1 | |
| Record name | 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3060362.png)

![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3060369.png)

![[1-(4-Methylphenyl)ethylidene]malononitrile](/img/structure/B3060372.png)





